molecular formula C24H21FN4O4S B3019683 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 954670-51-0

4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide

カタログ番号 B3019683
CAS番号: 954670-51-0
分子量: 480.51
InChIキー: HCRNSBJAKUEYSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their biological activities. For instance, benzamides with imidazolyl groups have been shown to possess cardiac electrophysiological activity and can act as selective class III agents . Additionally, benzamides with modifications such as the introduction of a thiazolyl group have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism . These findings suggest that the compound , with its benzamide core and substituted groups, could potentially exhibit similar biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of the amide bond between a benzoyl group and an amine. In the case of the compound , the synthesis would likely involve the coupling of a benzoyl precursor with an oxadiazolyl amine, followed by sulfamoylation to introduce the N-ethyl-N-phenylsulfamoyl group. The papers provided do not detail the synthesis of this exact compound but do describe the synthesis of related compounds. For example, the synthesis of N-substituted imidazolylbenzamides involves the use of imidazole as a starting material, which is then functionalized to achieve the desired substitution pattern . Similarly, the synthesis of thiazolyl benzamides involves the coupling of a benzoyl group with a thiazolyl amine . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. In the compound of interest, the benzamide core is further modified by the presence of an oxadiazolyl group and a sulfamoyl group. The presence of these groups can influence the molecule's conformation and electronic distribution, potentially affecting its biological activity. The imidazolyl group in related compounds has been found to be a viable replacement for other functional groups to produce class III electrophysiological activity . The thiazolyl group in other benzamides has been associated with potent inhibition of SCD-1 . These structural features are important for the activity of the compounds and could provide insights into the behavior of the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not discuss the chemical reactivity of the exact compound but do mention the biological activity of similar compounds, which is often a result of their interaction with biological targets. For example, the imidazolylbenzamides exhibit their electrophysiological activity by interacting with cardiac ion channels , while the thiazolyl benzamides inhibit SCD-1 by binding to the active site of the enzyme . These interactions are chemical reactions at the biological level and are crucial for the therapeutic potential of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For instance, the introduction of polar groups like sulfamoyl could increase solubility in water, while the presence of a fluorobenzyl group could affect the compound's lipophilicity. The papers provided do not provide specific data on the physical and chemical properties of the compound , but the properties of similar compounds suggest that it would have a balance of hydrophilic and lipophilic characteristics, which could influence its pharmacokinetic profile .

特性

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O4S/c1-2-29(20-6-4-3-5-7-20)34(31,32)21-14-10-18(11-15-21)23(30)26-24-28-27-22(33-24)16-17-8-12-19(25)13-9-17/h3-15H,2,16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRNSBJAKUEYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。